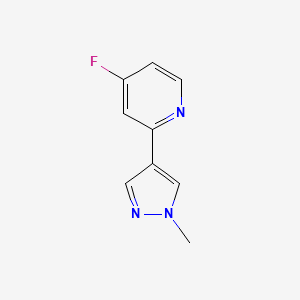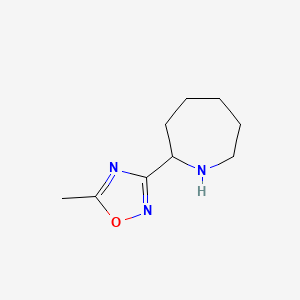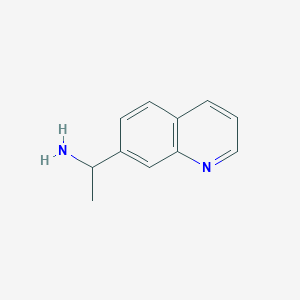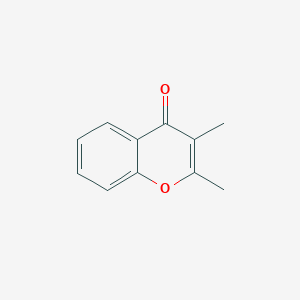
4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound with the molecular formula C9H8FN3 and a molecular weight of 177.18 g/mol . This compound features a pyridine ring substituted with a fluoro group and a pyrazole ring, which is further substituted with a methyl group. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-bromo-5-iodopyridine with a pyrazole derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a tool in studying biological pathways and molecular interactions due to its unique structure.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and pyrazole groups can enhance binding affinity and selectivity towards these targets, influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)aniline: Similar structure but with an aniline group instead of a pyridine ring.
5-Fluoro-1-Methyl-Pyrazol-4-yl: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
4-Fluoro-2-(1-methyl-1H-pyrazol-4-yl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C9H8FN3 |
|---|---|
Molekulargewicht |
177.18 g/mol |
IUPAC-Name |
4-fluoro-2-(1-methylpyrazol-4-yl)pyridine |
InChI |
InChI=1S/C9H8FN3/c1-13-6-7(5-12-13)9-4-8(10)2-3-11-9/h2-6H,1H3 |
InChI-Schlüssel |
TYTAOZZGCWCXDN-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8-Methoxyimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11912494.png)
![[1,3]Dioxolo[4,5-b]quinoxaline](/img/structure/B11912503.png)



![4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11912532.png)


![8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B11912549.png)



